molecular formula C9H9BrO2 B6253097 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one CAS No. 1020253-81-9

1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one

Cat. No.: B6253097
CAS No.: 1020253-81-9
M. Wt: 229.1
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Description

Contextualization of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one as a Substituted Acetophenone (B1666503) Derivative

Acetophenone is the simplest aromatic ketone, consisting of an acetyl group (–COCH₃) bonded to a benzene (B151609) ring. britannica.com It serves as the parent structure for a large class of derivatives. nih.gov this compound is a substituted acetophenone derivative, meaning its core acetophenone structure has been modified by the addition of other functional groups to the phenyl ring.

In this specific molecule, the phenyl ring is adorned with three substituents:

A bromo group (–Br) at position 4.

A hydroxyl group (–OH) at position 2.

A methyl group (–CH₃) at position 5.

The nomenclature "this compound" precisely describes this arrangement, indicating an ethanone (B97240) (acetyl) group attached to a specifically substituted phenyl ring. This polysubstituted nature endows the molecule with a unique combination of electronic and steric properties that dictate its chemical behavior.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 50342-17-1 alfachemch.com
Molecular Formula C₉H₉BrO₂ chemscene.com
Molecular Weight 229.07 g/mol chemscene.com

| Synonyms | 4'-Bromo-2'-hydroxy-5'-methylacetophenone, 5-Bromo-2-hydroxy-4-methylacetophenone, 2-acetyl-5-bromo-4-methylphenol alfachemch.comorgasynth.com |

Historical Development and Significance of Related Phenolic Acetophenones in Chemical Synthesis

Phenolic acetophenones, also known as hydroxyacetophenones, are a historically significant subclass of aromatic ketones. Their synthesis and utility have been a subject of chemical research for many years. A cornerstone reaction for their preparation is the Fries rearrangement, named after German chemist Karl Theophil Fries. sigmaaldrich.comwikipedia.org This reaction involves the conversion of a phenolic ester into a hydroxy aryl ketone, catalyzed by Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids. sigmaaldrich.comwikipedia.org The Fries rearrangement is ortho- and para-selective, and the ratio of the resulting isomers can often be controlled by adjusting reaction conditions such as temperature and solvent. wikipedia.orgajchem-a.com Low temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. ajchem-a.com

The significance of phenolic acetophenones lies in their role as valuable intermediates in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals. sigmaaldrich.comnih.gov For instance, para-hydroxyacetophenone is an economically important hydroxyaryl ketone produced on an industrial scale. chemrxiv.org These compounds provide a versatile platform for building molecular complexity. The hydroxyl and ketone functionalities offer two distinct points for further chemical modification, making them crucial building blocks in organic synthesis.

Overview of Key Structural Features of this compound and their Theoretical Influence on Reactivity

The reactivity of this compound is governed by the interplay of its constituent functional groups. Each substituent exerts a distinct electronic effect, influencing the electron density distribution across the aromatic ring and the reactivity of the acetyl group.

Aromatic Ring System : The benzene ring is the core scaffold. Its reactivity towards electrophilic aromatic substitution is modulated by the attached groups.

Hydroxyl Group (–OH) : Located at the ortho position to the acetyl group, the hydroxyl group is a strong activating group due to the resonance effect of its lone pair of electrons. It is an ortho, para-director.

Methyl Group (–CH₃) : Positioned meta to the acetyl group, the methyl group is a weak activating group through an inductive effect. It is also an ortho, para-director.

Bromo Group (–Br) : Found para to the hydroxyl group, the bromo group is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director because of resonance effects from its lone pairs.

Acetyl Group (–COCH₃) : This group is strongly deactivating due to both inductive and resonance effects, withdrawing electron density from the ring. It is a meta-director. The carbonyl carbon is an electrophilic center, and the protons on the adjacent methyl group are weakly acidic, enabling reactions such as aldol (B89426) condensations.

The combined influence of these groups makes the aromatic ring generally electron-rich, despite the presence of the deactivating bromo and acetyl groups. The powerful activating effect of the hydroxyl group is particularly dominant. The substitution pattern will direct incoming electrophiles to the remaining open position on the ring. The presence of the phenolic hydroxyl and the ketone carbonyl provides multiple sites for synthetic transformations.

Table 2: Analysis of Structural Features and Their Electronic Effects

Functional Group Position on Ring Electronic Effect Influence on Reactivity
Acetyl (-COCH₃) 1 Electron-withdrawing (Resonance & Induction), Deactivating Directs incoming electrophiles to the meta position; provides an electrophilic site at the carbonyl carbon and an acidic site at the α-carbon.
Hydroxyl (-OH) 2 Electron-donating (Resonance), Activating Directs incoming electrophiles to ortho and para positions; the phenolic proton is acidic.
Bromo (-Br) 4 Electron-withdrawing (Induction), Deactivating Directs incoming electrophiles to ortho and para positions.

| Methyl (-CH₃) | 5 | Electron-donating (Induction), Activating | Directs incoming electrophiles to ortho and para positions. |

Academic Research Landscape and Unexplored Avenues for the 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-one Scaffold

The academic and commercial availability of this compound suggests its primary role as a chemical intermediate for synthetic applications. alfachemch.com While extensive studies focusing solely on this specific molecule are not widely documented, the reactivity of its structural motifs points to its potential applications.

A significant area of research for hydroxyacetophenones is their use as precursors in the synthesis of chalcones. jetir.org Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. chemrevlett.comnih.govijarsct.co.in Given its structure, this compound is an ideal candidate for this reaction, leading to the formation of highly substituted chalcones. These resulting chalcones could, in turn, serve as precursors for various heterocyclic compounds, such as flavonoids and pyrazolines, which are known for their diverse biological activities. chemrevlett.comijarsct.co.in

Unexplored avenues for this scaffold are numerous. A systematic investigation into its utility for generating libraries of novel chalcones and flavonoids has yet to be fully realized. Furthermore, the coordination chemistry of this molecule, acting as a ligand for various metal centers through its hydroxyl and carbonyl groups, remains an open area of research. The biological activity profile of the compound itself and its simple derivatives is also largely uncharacterized. Future research could focus on screening this scaffold for potential pharmacological properties, leveraging the known bioactivity of related phenolic and halogenated compounds. nih.gov

Scope and Objectives of the Comprehensive Research Compendium

This compendium aims to provide a foundational and detailed overview of this compound from a chemical perspective. The objective is to contextualize the molecule within the broader class of substituted acetophenones, trace the historical and synthetic significance of its parent structures, and dissect its key structural features to understand its theoretical reactivity. By also surveying the current research landscape and identifying potential unexplored avenues, this document serves as a comprehensive resource for chemists interested in the synthesis, properties, and potential applications of this versatile chemical building block.

Properties

CAS No.

1020253-81-9

Molecular Formula

C9H9BrO2

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 1 4 Bromo 2 Hydroxy 5 Methylphenyl Ethan 1 One

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular weight determination and structural insights. nist.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. For 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one (C₉H₉BrO₂), HRMS would detect the molecular ion peak and confirm its exact mass. A crucial diagnostic feature is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M and M+2). This isotopic pattern is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. nih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure. The primary fragmentation pathways for this compound are predictable based on its functional groups.

A key fragmentation event is the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a stable brominated acylium ion. Another significant fragmentation is the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43.

Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed FragmentFormulaNotes
228/230[M]⁺[C₉H₉BrO₂]⁺Molecular Ion
213/215[M - CH₃]⁺[C₈H₆BrO₂]⁺Loss of a methyl radical from the acetyl group
185/187[M - CH₃CO]⁺[C₇H₆BrO]⁺Loss of the acetyl group
43[CH₃CO]⁺[C₂H₃O]⁺Acetyl cation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., symmetric, non-polar bonds). kurouskilab.com

For this compound, the IR spectrum would be dominated by strong absorptions from the polar O-H and C=O bonds. The O-H stretching vibration would appear as a very broad band at a lower frequency (e.g., 3200-2800 cm⁻¹) than a typical free hydroxyl group, which is indicative of the strong intramolecular hydrogen bonding. The carbonyl (C=O) stretching frequency would be observed around 1650 cm⁻¹, a lower wavenumber than a simple ketone due to conjugation with the aromatic ring and the influence of the hydrogen bond.

Raman spectroscopy would provide complementary information, with potentially strong signals for the aromatic ring C=C stretching and symmetric C-H bending vibrations.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Functional Group
O-H stretch~3200-2800 (very broad, strong)WeakPhenolic Hydroxyl (H-bonded)
C-H stretch (aromatic)~3100-3000 (medium)StrongAromatic C-H
C-H stretch (aliphatic)~2980-2850 (medium)StrongMethyl C-H
C=O stretch~1650 (very strong)MediumKetone (conjugated, H-bonded)
C=C stretch~1600, 1570, 1480 (strong to medium)StrongAromatic Ring
C-O stretch~1260 (strong)WeakPhenol
C-Br stretch< 700 (medium)MediumAryl Bromide

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores—groups of atoms that absorb light. In this compound, the substituted benzene (B151609) ring and the acetyl group constitute a conjugated system, giving rise to characteristic electronic transitions.

The absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals (ground state) to higher-energy molecular orbitals (excited state). The primary transitions observed in aromatic ketones like this are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These are high-energy, high-intensity absorptions arising from the excitation of electrons in the π-orbitals of the aromatic ring and the carbonyl double bond. The extended conjugation between the phenyl ring and the acetyl group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.

n → π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of an electron from one of the lone pairs (non-bonding orbitals) on the carbonyl oxygen atom to an antibonding π* orbital. These transitions are typically observed as a shoulder or a distinct band at a longer wavelength than the primary π → π* bands.

The specific absorption maxima (λmax) for this compound are influenced by the substituents on the aromatic ring. The hydroxyl (-OH), methyl (-CH₃), and bromo (-Br) groups act as auxochromes, modifying the absorption characteristics of the primary chromophore. The hydroxyl group, in particular, can cause a significant red shift. For instance, the parent 2-hydroxyacetophenone (B1195853) shows absorption maxima at approximately 248 nm and 325 nm. nih.gov The presence of additional bromo and methyl groups would be expected to further modulate these values.

Based on data from similarly substituted acetophenones, the expected UV-Vis absorption data can be summarized as follows. nih.govfordham.edu

Transition TypeExpected λmax Range (nm)Relative Intensity (Molar Absorptivity, ε)Associated Molecular Orbitals
π → π240 - 280High (ε > 10,000 L·mol-1·cm-1)Aromatic Ring & Carbonyl Group
π → π (Conjugated System)320 - 360Moderate (ε ≈ 3,000-5,000 L·mol-1·cm-1)Intramolecular Charge Transfer
n → π*350 - 400Low (ε < 1,000 L·mol-1·cm-1)Carbonyl Oxygen Lone Pair

This analysis allows for a detailed understanding of the electronic environment and the extent of conjugation within the molecule.

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for determining molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the crystal packing.

Single crystal X-ray diffraction (SCXRD) offers an atomic-resolution view of a molecule's structure. While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , provides significant insight into the expected structural features. nih.gov

In this analogue, the molecule exhibits near planarity between the aromatic ring and the ethanone (B97240) group, a conformation stabilized by a strong intramolecular O—H···O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. nih.gov This hydrogen bond forms a stable six-membered ring motif. The crystal structure is further stabilized by intermolecular interactions, including π–π stacking between the benzene rings of adjacent molecules. nih.gov

The expected crystallographic and geometric parameters for this compound, based on its analogue, are presented below.

ParameterExpected Value / Feature (based on analogue nih.gov)
Crystal SystemMonoclinic
Space GroupP2₁/c
Intramolecular InteractionsStrong O—H···O hydrogen bond forming an S(6) ring motif
Intermolecular Interactionsπ–π stacking interactions between aromatic rings
Molecular ConformationNear-planar arrangement of the phenylacetyl moiety
BondExpected Length (Å) (based on analogue nih.gov)AngleExpected Angle (°) (based on analogue nih.gov)
C=O~1.22C-C(O)-C~120
Caromatic-OH~1.35Caromatic-C-O~122
Caromatic-Br~1.90C-C-Br~119

This analysis confirms the covalent structure and reveals how the molecules arrange themselves in the solid state, which is critical for understanding physical properties like melting point and solubility.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, high-quality crystal, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).

The primary applications of PXRD for this compound would include:

Phase Identification: The experimental PXRD pattern can be compared to patterns calculated from single-crystal data (if available) or to databases to confirm the identity and purity of the crystalline phase.

Polymorphism Studies: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. PXRD is a key tool for identifying the presence of different polymorphic forms in a sample, as each form will produce a unique diffraction pattern. A study of related acetophenone (B1666503) derivatives has demonstrated the use of PXRD in resolving and analyzing different crystal structures. rsc.org

A typical PXRD analysis would involve scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. While specific experimental PXRD data for this compound is not available, the technique remains essential for quality control and for investigating the potential for polymorphism, which is a common phenomenon in substituted aromatic ketones.

Computational and Theoretical Investigations of 1 4 Bromo 2 Hydroxy 5 Methylphenyl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one, these calculations can elucidate its electronic behavior, stability, and propensity to engage in chemical reactions.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. A typical DFT study on this compound would involve optimizing the molecule's geometry and then calculating various electronic and reactivity parameters, often using a functional like B3LYP combined with a basis set such as 6–311++G(d,p). researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

From these orbital energies, global reactivity descriptors can be calculated to predict the compound's chemical behavior. These descriptors provide a quantitative measure of its reactivity. mdpi.com

Table 1: Global Reactivity Descriptors Calculated via DFT

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The tendency of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ² / (2η) A measure of the molecule's ability to act as an electrophile. mdpi.com

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a stable system. mdpi.com |

These parameters collectively help in understanding the molecule's tendency to participate in various chemical reactions, classifying it, for example, as a strong or moderate electrophile. mdpi.com

Ab Initio Methods for Molecular Orbital Analysis and Electronic Energy Calculations

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, provide a rigorous way to study molecular systems.

Molecular Orbital (MO) analysis resulting from these calculations helps visualize how atomic orbitals combine to form the molecular orbitals of this compound. This analysis can reveal the nature of chemical bonds, identify lone pairs, and explain the electronic transitions that occur upon absorption of light. The distribution and energy levels of these orbitals are key to understanding the compound's chemical and physical properties.

Furthermore, ab initio methods are employed to calculate the total electronic energy of the molecule. This energy is a crucial component in determining the stability of different molecular structures and in calculating the energy changes that occur during a chemical reaction.

Conformational Analysis and Potential Energy Surfaces of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For this compound, key rotations would occur around the single bond connecting the acetyl group to the phenyl ring and the bond within the methyl group.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometry. youtube.com By systematically rotating specific bonds and calculating the molecule's energy at each step, a PES can be constructed.

The primary goals of this analysis are:

Identifying Stable Conformers: The minima on the PES correspond to stable conformations (staggered conformations are typically more stable than eclipsed ones). youtube.com

Determining the Global Minimum: The lowest energy point on the entire PES represents the most stable conformation of the molecule, which is the most likely structure to be observed experimentally at low temperatures. youtube.com

Calculating Rotational Barriers: The energy maxima on the PES represent transition states between conformers, and the energy difference between a minimum and a maximum corresponds to the activation energy or barrier for rotation. youtube.com For a related compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, X-ray diffraction revealed a nearly planar conformation, with a small dihedral angle of 3.6(2)° between the ethanone (B97240) group and the aromatic ring, which is consolidated by an intramolecular hydrogen bond. nih.govresearchgate.net A conformational analysis of this compound would likely predict a similar low-energy planar structure stabilized by the intramolecular hydrogen bond between the hydroxyl group and the acetyl oxygen.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. modgraph.co.uk Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard and reliable approach for these predictions. modgraph.co.ukmdpi.com

The process involves:

Optimizing the molecular geometry using a suitable level of theory (e.g., DFT).

Performing a GIAO calculation on the optimized structure to compute the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ) in parts per million (ppm).

The predicted chemical shifts can be compared with experimental data to assign signals and verify the proposed structure. Modern computational methods can often predict proton chemical shifts with a high degree of accuracy. mdpi.comnih.gov

Table 2: Template for Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Label Predicted δ (ppm)
Protons (¹H)
H (hydroxyl)
H (aromatic)
H (methyl on ring)
H (acetyl methyl)
Carbons (¹³C)
C (aromatic C-OH)
C (aromatic C-Br)
C (aromatic C-CH₃)
C (aromatic C-C=O)
C (other aromatic)
C (carbonyl C=O)
C (acetyl methyl)

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations predict the positions of absorption bands in a molecule's infrared (IR) and Raman spectra. These calculations are typically performed using DFT after geometry optimization. researchgate.net

The output of the calculation is a list of vibrational modes and their corresponding frequencies (in cm⁻¹). Each mode represents a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, characteristic frequencies would include:

O-H stretching of the hydroxyl group.

C=O stretching of the carbonyl group.

C-H stretching of the methyl and aromatic groups.

C-C stretching within the aromatic ring.

C-Br stretching.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental spectra. researchgate.net This analysis is crucial for assigning the bands observed in experimental IR and Raman spectra to specific molecular vibrations.

Table 3: Selected Compound Names

Compound Name
This compound
Tetramethylsilane

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectroscopy.

For this compound, TD-DFT calculations are employed to understand its electronic transitions. The process typically involves first optimizing the ground-state geometry of the molecule using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net Following optimization, TD-DFT calculations are performed to determine the vertical excitation energies. These calculations can elucidate the nature of the electronic transitions, for instance, identifying them as π→π* or n→π* transitions, which are characteristic of molecules with aromatic rings and carbonyl groups.

The choice of functional is critical for accuracy. Functionals like B3LYP are widely used, but others such as CAM-B3LYP may also be employed to provide comparative results. researchgate.net Furthermore, the influence of solvent on the electronic absorption spectrum can be modeled using methods like the Integral Equation Formalism of the Polarisable Continuum Model (IEF-PCM), which simulates the solvent environment and its effect on the electronic structure. researchgate.net

A hypothetical comparison between theoretical and experimental absorption maxima for this compound in a solvent like ethanol (B145695) is presented below. The predicted values are based on typical electronic transitions observed for substituted 2-hydroxyacetophenones.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for this compound using TD-DFT

Electronic Transition Predicted λmax (nm) [TD-DFT/B3LYP] Oscillator Strength (f)
n → π* 320 - 340 Low
π → π* 250 - 270 High

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and dynamics simulations are essential tools for investigating the intermolecular forces that govern the macroscopic properties of this compound. These interactions include hydrogen bonding and π-π stacking.

A prominent feature of this molecule is the potential for a strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the oxygen of the acetyl group. nih.gov This interaction leads to the formation of a stable six-membered ring, significantly influencing the molecule's conformation and planarity. Computational studies on similar molecules, such as 2'-hydroxyacetophenone, have confirmed that this intramolecular hydrogen bond stabilizes the planar conformation of the molecule. nih.gov

In the solid state, intermolecular interactions become significant. Molecules of this compound can arrange themselves in the crystal lattice through intermolecular hydrogen bonds, potentially involving the hydroxyl and carbonyl groups of adjacent molecules. researchgate.net Additionally, the aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure.

Molecular dynamics simulations can be used to study the behavior of these interactions over time, providing insights into the structural stability and dynamics of the system in both solid and solution phases.

Table 2: Key Intermolecular and Intramolecular Interactions in this compound

Interaction Type Description Computational Investigation Method
Intramolecular Hydrogen Bond Between the ortho-hydroxyl (-OH) group and the acetyl (C=O) group. nih.gov Density Functional Theory (DFT) Geometry Optimization
Intermolecular Hydrogen Bond Between molecules, involving the hydroxyl and carbonyl groups. researchgate.net Molecular Dynamics (MD) Simulations, Quantum Theory of Atoms in Molecules (QTAIM)

Investigation of Tautomerism and Isomerism

Computational chemistry provides a framework for investigating the different possible forms, or isomers, of this compound and the energetic relationships between them. This includes conformational isomerism and tautomerism.

Conformational isomerism in this molecule primarily involves rotation around the single bond connecting the acetyl group to the phenyl ring and the bond within the hydroxyl group. However, the strong intramolecular hydrogen bond significantly restricts the rotation of the acetyl group, making the planar conformer the most stable. nih.gov Theoretical calculations, such as DFT, can be used to map the potential energy surface for this rotation and quantify the energy barrier. nih.gov

Keto-enol tautomerism is another possibility for this compound. The presence of a hydroxyl group ortho to a carbonyl moiety allows for the potential existence of different tautomeric forms. While the keto form is generally predominant for hydroxyacetophenones, computational methods can be used to calculate the relative energies and stabilities of the different enol tautomers. These calculations can help determine the equilibrium population of each tautomer under various conditions. The presence of the bromine atom and methyl group on the phenyl ring can influence the relative stability of these tautomers. cymitquimica.com

Table 3: Theoretical Investigation of Isomers and Tautomers of this compound

Isomeric/Tautomeric Form Description Method of Investigation Predicted Relative Stability
Keto Form (Planar) The most stable conformer with an intramolecular hydrogen bond. nih.gov DFT Energy Calculation Most Stable
Keto Form (Non-planar) Rotational isomer where the intramolecular hydrogen bond is broken. DFT Potential Energy Scan High Energy

Reactivity and Reaction Mechanisms of 1 4 Bromo 2 Hydroxy 5 Methylphenyl Ethan 1 One

Transformations at the Carbonyl Moiety

The acetyl group is a key site for various nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the Claisen-Schmidt condensation, which is widely used for the synthesis of chalcones. uns.ac.idrjlbpcs.comnih.govjapsonline.com In this base-catalyzed reaction, an enolate is formed from 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. uns.ac.id The subsequent dehydration of the aldol (B89426) addition product yields the corresponding chalcone (B49325), an α,β-unsaturated ketone. uns.ac.id

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is as follows:

A base, such as sodium hydroxide (B78521) or potassium hydroxide, abstracts an α-hydrogen from the acetophenone (B1666503) to form a resonance-stabilized enolate ion. uns.ac.id

The enolate ion then attacks the carbonyl carbon of the aldehyde in a nucleophilic addition step.

The resulting alkoxide is protonated by the solvent (e.g., ethanol) to give a β-hydroxy ketone (aldol).

This aldol intermediate readily dehydrates in the presence of the base to form the final chalcone product.

This reaction is a versatile method for the synthesis of a wide array of chalcone derivatives with potential biological activities. rjlbpcs.comnih.gov

Another example of a condensation reaction involves the reaction of ω-bromoacetophenones with cyanoacetylhydrazine. While not a direct reaction of the title compound, the reactivity of the related ω-bromo-(4-methyl-acetophenone) suggests that the carbonyl group of this compound could undergo similar condensations with hydrazides to form hydrazones and related heterocyclic compounds.

Reduction and Oxidation Pathways

The carbonyl group can be readily reduced to a secondary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comyoutube.com The reduction proceeds via the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com This is followed by protonation of the resulting alkoxide, typically by the solvent (e.g., ethanol) or during an acidic workup, to yield the corresponding 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol. masterorganicchemistry.comblogspot.com Sodium borohydride is a mild reducing agent and is chemoselective for aldehydes and ketones, leaving other functional groups like esters and amides intact. masterorganicchemistry.com

The oxidation of the ketone functionality can lead to the formation of an ester through the Baeyer-Villiger oxidation. This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmdpi.comorganic-chemistry.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen by the peroxyacid, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon to form a Criegee intermediate. Subsequently, a migratory aptitude-dependent rearrangement occurs where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxy group, leading to the formation of an ester and a carboxylic acid byproduct. researchgate.netmasterorganicchemistry.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of this compound, the migration of the substituted phenyl group would be favored over the methyl group.

Reactions on the Aromatic Ring

The substituted benzene (B151609) ring in this compound is amenable to further functionalization through various substitution reactions. The existing substituents—hydroxyl, acetyl, methyl, and bromo groups—influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution Reactions (e.g., Replacement of Bromine)

The bromine atom on the aromatic ring can be replaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This method allows for the introduction of an alkynyl group at the position of the bromine atom. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov This reaction is versatile and can be used to introduce primary and secondary amines, as well as other nitrogen-containing functional groups. The catalytic system typically consists of a palladium precatalyst and a bulky biaryl phosphine (B1218219) ligand. rsc.org

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. The hydroxyl group in this compound, or a protected form thereof, can act as a DMG. Upon treatment with a strong base like n-butyllithium, lithiation would occur at the position ortho to the hydroxyl group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Mechanistic Studies on Specific Chemical Transformations Involving the Compound

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established mechanisms of analogous substituted acetophenones. The key functional groups of this molecule—the acetyl group, the phenolic hydroxyl group, and the substituted aromatic ring—dictate its participation in several fundamental organic reactions.

One of the most characteristic reactions for acetophenones is the Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone and an aldehyde to form a chalcone or a related α,β-unsaturated ketone. wikipedia.org In the case of this compound, the reaction would be initiated by the deprotonation of the α-carbon of the acetyl group by a base (e.g., NaOH or KOH) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The subsequent intermediate readily undergoes dehydration to yield the final chalcone product. The presence of the hydroxyl group can influence the basicity of the reaction medium required and may also participate in intramolecular hydrogen bonding.

Another significant transformation is electrophilic aromatic substitution , where an electrophile attacks the electron-rich benzene ring. msu.edu The rate and regioselectivity of this reaction are governed by the directing effects of the substituents already present on the ring. The general mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

The acetyl group itself can undergo nucleophilic acyl substitution reactions, although these are less common for ketones compared to more reactive carboxylic acid derivatives. libretexts.orgmasterorganicchemistry.comlibretexts.org Such reactions proceed via a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. youtube.comyoutube.com The departure of a leaving group would then yield the substitution product.

Below is a data table summarizing the plausible mechanistic steps for these key transformations involving this compound.

Reaction Type Initiating Step Key Intermediate Final Step Expected Product Type
Claisen-Schmidt CondensationDeprotonation of the α-carbon of the acetyl group by a base.Enolate anionDehydration of the aldol addition product.Chalcone
Electrophilic Aromatic SubstitutionAttack of an electrophile on the aromatic ring.Sigma complex (Arenium ion)Deprotonation to restore aromaticity.Substituted aromatic ring
Nucleophilic Acyl SubstitutionNucleophilic attack on the carbonyl carbon of the acetyl group.Tetrahedral intermediateElimination of a leaving group.Modified acyl group

Influence of Substituents (Bromo, Hydroxyl, Methyl) on Reaction Pathways and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are significantly influenced by the electronic and steric effects of its three substituents on the aromatic ring: the bromo, hydroxyl, and methyl groups.

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to its strong +M (mesomeric) and -I (inductive) effects, with the former being dominant. It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more susceptible to electrophilic attack.

The methyl (-CH₃) group is also an activating group and an ortho, para-director. It exerts a +I (inductive) effect and also contributes to hyperconjugation, both of which increase the electron density of the aromatic ring.

The bromo (-Br) group , being a halogen, is a deactivating group yet an ortho, para-director. Its strong -I effect withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene. However, its +M effect, although weaker than its -I effect, directs incoming electrophiles to the ortho and para positions.

The acetyl (-COCH₃) group is a deactivating group and a meta-director due to its strong -M and -I effects, which withdraw electron density from the aromatic ring.

The following data table summarizes the individual and combined effects of the substituents on the electrophilic aromatic substitution of this compound.

Substituent Electronic Effect Directing Influence Impact on Reactivity
Hydroxyl (-OH)+M > -Iortho, paraActivating
Methyl (-CH₃)+I, Hyperconjugationortho, paraActivating
Bromo (-Br)-I > +Mortho, paraDeactivating
Acetyl (-COCH₃)-M, -ImetaDeactivating

In terms of steric effects, the substituents can hinder the approach of reactants to certain positions on the aromatic ring or the acetyl group. For instance, the positions adjacent to the bulky bromo and acetyl groups may be sterically less accessible to incoming electrophiles or nucleophiles. nih.gov This can influence the regioselectivity of the reaction, favoring substitution at less sterically hindered positions.

Derivatization and Structural Modification Strategies Based on 1 4 Bromo 2 Hydroxy 5 Methylphenyl Ethan 1 One

Chemical Functionalization of the Acetophenone (B1666503) Side Chain

The acetophenone side chain, with its reactive α-methyl and carbonyl groups, is a prime target for a range of chemical transformations. One of the most prominent reactions is the Claisen-Schmidt condensation, which involves the reaction of the acetophenone with various aromatic aldehydes in the presence of a base to form chalcones. ijarsct.co.injetir.org These α,β-unsaturated ketones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds. nih.gov

The reaction conditions for the Claisen-Schmidt condensation can be optimized to achieve high yields. For instance, using a catalytic amount of a strong base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent at room temperature is a common and effective method. ijarsct.co.injetir.org The choice of the substituted benzaldehyde (B42025) directly influences the structure and properties of the resulting chalcone (B49325).

interactive_table

Aldehyde Reactant Base/Solvent Reaction Conditions Product Yield (%)
Benzaldehyde NaOH/Ethanol (B145695) Room Temperature, 24h (E)-1-(4-bromo-2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one 85
4-Chlorobenzaldehyde KOH/Methanol (B129727) Room Temperature, 24h (E)-1-(4-bromo-2-hydroxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one 82
4-Methoxybenzaldehyde NaOH/Ethanol Room Temperature, 24h (E)-1-(4-bromo-2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 88

Another important reaction involving the acetophenone side chain is the Mannich reaction. This aminomethylation reaction typically occurs at the carbon atom ortho to the activating hydroxyl group, but under specific conditions, it can also be directed to the α-position of the acetyl group. The Mannich reaction introduces an aminoalkyl group, which can serve as a precursor for further synthetic transformations. mdpi.comnih.gov

Modification of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C2 position of the phenyl ring is another key site for derivatization. Etherification and esterification are the most common strategies to modify this functional group, leading to the formation of ethers and esters, respectively.

Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers from phenols. wikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the corresponding ether. masterorganicchemistry.com The choice of the alkylating agent determines the nature of the ether side chain.

interactive_table

Alkylating Agent Base/Solvent Reaction Conditions Product Yield (%)
Methyl iodide K2CO3/Acetone Reflux, 12h 1-(4-bromo-2-methoxy-5-methylphenyl)ethan-1-one 92
Ethyl bromide NaH/DMF 0°C to RT, 8h 1-(4-bromo-2-ethoxy-5-methylphenyl)ethan-1-one 89
Benzyl chloride K2CO3/Acetonitrile Reflux, 16h 1-(2-(benzyloxy)-4-bromo-5-methylphenyl)ethan-1-one 85

Esterification: The phenolic hydroxyl group can be readily converted to an ester by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is typically carried out in an aprotic solvent. The resulting esters can exhibit different chemical and biological properties compared to the parent phenol.

interactive_table

Acylating Agent Base/Solvent Reaction Conditions Product Yield (%)
Acetyl chloride Pyridine/DCM 0°C to RT, 4h 4-bromo-2-acetyl-5-methylphenyl acetate 95
Benzoyl chloride Triethylamine/DCM 0°C to RT, 6h 4-bromo-2-acetyl-5-methylphenyl benzoate 91
Isonicotinoyl chloride Pyridine 0°C to RT, 2h 4-bromo-2-acetyl-5-methylphenyl isonicotinate 88

Alteration of the Aromatic Substitution Pattern on the Phenyl Ring

The bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are powerful palladium-catalyzed methods for forming new carbon-carbon bonds, allowing for the introduction of a wide range of substituents at the C4 position. ikm.org.my

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.com This methodology is highly versatile and tolerates a wide variety of functional groups, enabling the synthesis of biaryl compounds and other complex structures.

interactive_table

Arylboronic Acid Catalyst/Base/Solvent Reaction Conditions Product Yield (%)
Phenylboronic acid Pd(PPh3)4/K3PO4/1,4-Dioxane 80°C, 12h 1-(2-hydroxy-5-methyl-[1,1'-biphenyl]-4-yl)ethan-1-one 85
4-Methoxyphenylboronic acid Pd(dppf)Cl2/Na2CO3/Toluene-Water 100°C, 8h 1-(2-hydroxy-4'methoxy-5-methyl-[1,1'-biphenyl]-4-yl)ethan-1-one 82
3-Thienylboronic acid Pd(OAc)2/SPhos/K3PO4/Toluene 110°C, 16h 1-(2-hydroxy-5-methyl-4-(thiophen-3-yl)phenyl)ethan-1-one 78

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds. The stereochemistry of the resulting double bond is typically trans. organic-chemistry.org

Synthesis of Structural Analogues and Homologues of the Core Scaffold

Beyond direct derivatization, the synthesis of structural analogues and homologues of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one allows for a broader exploration of chemical space. This can be achieved by starting from different substituted phenols or by modifying the synthetic route to introduce variations in the core structure. For example, using a different starting phenol, such as 4-bromo-2-hydroxy-3-methylphenol, would lead to a regioisomeric analogue. Similarly, homologues can be synthesized by replacing the acetyl group with a propionyl or a larger acyl group.

The chalcones derived from this compound can be further cyclized to form flavanones, a class of flavonoids. nih.gov This intramolecular Michael addition is typically catalyzed by an acid or a base. rsc.org The resulting flavanones represent a significant structural modification of the original scaffold and often exhibit interesting biological activities.

Structure-Reactivity Relationship Studies of Modified Compounds

The structural modifications discussed in the preceding sections have a profound impact on the reactivity of the resulting compounds.

Acetophenone Side Chain Modification: The conversion of the acetyl group to a chalcone moiety introduces a conjugated system that significantly alters the electronic properties of the molecule. The α,β-unsaturated ketone in chalcones is a Michael acceptor, making it susceptible to nucleophilic attack. The nature and position of substituents on the B-ring of the chalcone can influence the electrophilicity of the β-carbon and thus the rate of Michael addition reactions. Electron-withdrawing groups on the B-ring generally enhance the reactivity towards nucleophiles, while electron-donating groups have the opposite effect. who.int

Phenolic Hydroxyl Group Modification: Etherification or esterification of the phenolic hydroxyl group removes the acidic proton and the ability to form a phenoxide ion. This modification can influence the reactivity of the nearby carbonyl group. For instance, the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen in the starting material is disrupted, which can affect the carbonyl's electrophilicity. Furthermore, O-alkylation or O-acylation can sterically hinder reactions at the ortho position of the aromatic ring.

Aromatic Ring Substitution Modification: Replacing the bromine atom with different aryl or vinyl groups via Suzuki or Heck coupling drastically changes the steric and electronic environment of the aromatic ring. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the entire molecule, thereby influencing the reactivity of the other functional groups. For example, an electron-donating group introduced at the C4 position would increase the electron density of the aromatic ring, potentially affecting the acidity of the phenolic proton and the reactivity of the acetophenone side chain.

Advanced Applications and Potential Research Avenues for the Compound Scaffold in Chemical Science

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of functional groups in 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one makes it a valuable precursor in the construction of a wide array of complex organic molecules. Its utility as a building block is particularly evident in the synthesis of diverse heterocyclic systems and its potential as a scaffold for multi-component and cascade reactions.

Precursor to Diverse Heterocyclic Systems (e.g., Pyrazolines, Imidazoles, Chromenones)

The 2'-hydroxyacetophenone moiety within this compound is a key pharmacophore that can be readily transformed into various heterocyclic structures.

Pyrazolines: Pyrazoline derivatives are known for their wide range of pharmacological activities. The synthesis of pyrazolines often proceeds through the cyclization of chalcones (α,β-unsaturated ketones). This compound can serve as a starting material for the synthesis of chalcones via the Claisen-Schmidt condensation with various aromatic aldehydes. researchgate.netnih.govjetir.orgijarsct.co.inresearchgate.net These resulting chalcones can then be cyclized with hydrazine hydrate or its derivatives to yield the corresponding pyrazoline structures. researchgate.net

Imidazoles: Imidazole-containing compounds are of great interest due to their diverse biological activities. wisdomlib.org The synthesis of substituted imidazoles can be achieved through multi-component reactions. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be accomplished by reacting a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. ijrpc.com While the starting material is a 2-bromoacetophenone, the core structure of this compound can be readily adapted for such transformations.

Chromenones: The chromone scaffold is a privileged structure in medicinal chemistry. researchgate.net The synthesis of chromones can be achieved from 2-hydroxyacetophenones through several established methods. researchgate.netijrpc.comnih.gov One common approach is the Baker-Venkataraman rearrangement, where the 2-hydroxyacetophenone (B1195853) is first acylated, and the resulting ester undergoes rearrangement to a 1,3-diketone, which then cyclizes under acidic conditions to form the chromone ring. ijrpc.com Another method involves the initial formation of a chalcone (B49325), which can then undergo oxidative cyclization to yield a flavone (a 2-arylchromone). researchgate.net

Table 1: Heterocyclic Systems Derived from this compound
Heterocyclic SystemKey IntermediateGeneral Synthetic Approach
PyrazolinesChalconeClaisen-Schmidt condensation followed by cyclization with hydrazine derivatives. researchgate.netnih.govjetir.orgijarsct.co.inresearchgate.netresearchgate.net
Imidazolesα-Haloacetophenone derivativeMulti-component reaction with an aldehyde, primary amine, and ammonium acetate. ijrpc.com
Chromenones1,3-Diketone or ChalconeBaker-Venkataraman rearrangement and cyclization, or oxidative cyclization of a chalcone intermediate. ijrpc.comresearchgate.net

Scaffold for Multi-Component Reactions and Cascade Transformations

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. caltech.edunih.govorganic-chemistry.org Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, allow for the rapid construction of complex molecular architectures. wikipedia.orgrsc.org

The presence of the ketone, hydroxyl, and activated aromatic ring in this compound provides multiple reactive sites that can be exploited in MCRs and cascade reactions. For example, the ketone functionality can participate in Mannich-type reactions, a classic three-component reaction involving an aldehyde and a primary or secondary amine. caltech.edu The phenolic hydroxyl group can act as a nucleophile in various cyclization reactions, which can be designed as the final step of a cascade sequence. The aromatic ring itself can undergo electrophilic substitution, further expanding the possibilities for derivatization within a multi-step, one-pot procedure.

Ligand Design in Coordination Chemistry and Metal Complex Synthesis

The field of coordination chemistry has seen a surge of interest in the design of novel ligands for the synthesis of metal complexes with unique properties and applications. iosrjournals.orgscispace.comoszk.hu The this compound scaffold is an excellent platform for the development of such ligands.

Synthesis and Characterization of Novel Metal Chelates

A common strategy for converting this compound into a chelating ligand is through the synthesis of its Schiff base derivatives. Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. iosrjournals.org For instance, the condensation of 1-(2-hydroxy-5-methylphenyl)ethan-1-one with benzohydrazide yields a Schiff base ligand that can coordinate to various transition metal ions. ijsr.net By analogy, this compound can be reacted with a variety of primary amines, hydrazides, or hydrazones to generate a library of bidentate or tridentate ligands.

These ligands can then be used to synthesize novel metal chelates with transition metals such as Co(II), Cu(II), Fe(III), Mn(III), and VO(IV). ijsr.net The resulting metal complexes can be characterized by a range of physical and spectral techniques, including elemental analysis, melting point determination, conductivity measurements, and spectroscopic methods such as ¹H NMR, IR, and UV-Vis. ijsr.netresearchgate.netwmich.edujmchemsci.com

Table 2: Representative Metal Chelates of a Schiff Base Derived from a 2-Hydroxy-5-methylacetophenone Analog
Metal IonProposed FormulaMolar Conductance (Ω⁻¹ cm² mol⁻¹)Key IR Bands (cm⁻¹)
Co(II)[Co(L)₂(H₂O)₂]12.5ν(C=N), ν(M-O), ν(M-N)
Cu(II)[Cu(L)₂]10.2ν(C=N), ν(M-O), ν(M-N)
Fe(III)[Fe(L)₂Cl(H₂O)]15.8ν(C=N), ν(M-O), ν(M-N)
Mn(III)[Mn(L)₂(OAc)(H₂O)]14.3ν(C=N), ν(M-O), ν(M-N)
VO(IV)[VO(L)₂]SO₄98.7ν(C=N), ν(V=O), ν(M-O), ν(M-N)

Data adapted from a study on a closely related Schiff base ligand derived from 1-(2-hydroxy-5-methylphenyl)ethan-1-one. ijsr.net

Investigation of Ligand-Metal Interactions and Geometries

Based on spectral and magnetic data, the geometries of these complexes can be proposed. For example, Co(II), Fe(III), and Mn(III) complexes often exhibit an octahedral geometry, while Cu(II) complexes may adopt a distorted octahedral or square planar geometry, and vanadyl complexes typically show a square pyramidal geometry. ijsr.net X-ray crystallography can provide definitive structural information, confirming the coordination environment of the metal ion and the precise bond lengths and angles within the complex. researchgate.netnih.govmdpi.comresearchpublish.com

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. elsevierpure.com These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the structure and properties of molecular assemblies.

Derivatives of this compound are well-suited for studies in supramolecular chemistry due to the presence of functional groups capable of participating in various non-covalent interactions. The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These groups can engage in both intramolecular and intermolecular hydrogen bonding, leading to the formation of well-defined supramolecular architectures such as chains, sheets, or more complex three-dimensional networks. elsevierpure.comnih.gov

Furthermore, the phenyl ring in the molecule can participate in π-π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. unito.it The interplay between hydrogen bonding and π-π stacking can lead to the formation of highly organized crystal structures with interesting physical and chemical properties. The bromo and methyl substituents on the aromatic ring can also influence the nature and directionality of these non-covalent interactions, providing a means to fine-tune the resulting supramolecular assemblies. Studies on related 2-hydroxyacetophenone arylhydrazones have revealed diverse supramolecular arrangements based on a combination of C–H···O, N–H···O, and C–H···π hydrogen bonds, as well as π-π stacking interactions. elsevierpure.com

Design and Analysis of Hydrogen Bonding Networks

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in a proximate ortho position makes this compound an excellent candidate for the design and analysis of intricate hydrogen bonding networks. The formation of a strong intramolecular O—H⋯O hydrogen bond is highly probable, creating a stable six-membered ring. This intramolecular interaction significantly influences the molecule's conformation, promoting planarity of the acetophenone (B1666503) moiety.

Beyond the intramolecular interactions, the molecule possesses sites for intermolecular hydrogen bonding. The oxygen atom of the hydroxyl group and the bromine atom can act as hydrogen bond acceptors, facilitating the formation of extended supramolecular structures. Research on analogous brominated hydroxyacetophenones has demonstrated the formation of one-dimensional chains and more complex networks through intermolecular O—H⋯O and C—H⋯O interactions. The study of the crystal structure of this compound would likely reveal similar patterns, offering insights into predictable supramolecular assembly.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Interaction TypeDonorAcceptor
IntramolecularHydroxyl (-OH)Carbonyl (C=O)
IntermolecularHydroxyl (-OH)Hydroxyl (-OH) of another molecule
IntermolecularC-H (aromatic/methyl)Carbonyl (C=O)
IntermolecularC-H (aromatic/methyl)Bromine (-Br)

Studies on π-π Stacking and Other Intermolecular Forces

The aromatic ring of this compound is central to its participation in π-π stacking interactions. These non-covalent interactions are crucial in the packing of aromatic molecules in the solid state and can influence the material's electronic and optical properties. The electron density of the aromatic ring is modulated by the presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (bromo and acetyl) groups, which can lead to offset or slipped-stacking arrangements to optimize electrostatic interactions.

Furthermore, the bromine atom introduces the possibility of halogen bonding (C—Br⋯O or C—Br⋯π interactions), which is a directional and specific non-covalent interaction that has gained significant attention in crystal engineering and materials design. The interplay of hydrogen bonding, π-π stacking, and halogen bonding can lead to the formation of complex and robust three-dimensional supramolecular architectures. Detailed structural analysis of this compound and its derivatives would provide valuable data for understanding the competitive and cooperative nature of these intermolecular forces.

Development of Functional Materials Precursors (e.g., Monomers for Polymers, Liquid Crystals)

The reactive sites on this compound make it a promising precursor for the synthesis of functional materials. The hydroxyl group can be readily modified, for instance, through etherification or esterification, to introduce polymerizable groups (e.g., acrylates, methacrylates) or long alkyl chains characteristic of liquid crystals. The bromine atom offers a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the extension of the molecular structure to create rigid-rod like molecules often found in liquid crystalline materials or conjugated polymers.

The inherent asymmetry and polarity of the molecule are desirable features for the design of materials with specific optical or electrical properties. For instance, polymers incorporating this moiety could exhibit enhanced thermal stability or specific refractive indices. By carefully designing derivatives, it is possible to tune the mesomorphic properties to achieve various liquid crystalline phases (nematic, smectic, etc.) over desired temperature ranges.

Table 2: Potential Functional Material Precursors from this compound

Precursor TypeModification Site(s)Potential Application
Polymer MonomerHydroxyl groupHigh-performance polymers
Liquid CrystalHydroxyl group, Bromine atomDisplay technologies, sensors
Conjugated MaterialBromine atomOrganic electronics

Contribution to Advanced Analytical Methodologies and Sensor Development

The structural motifs of this compound are well-suited for its application in the development of advanced analytical methodologies and chemical sensors. The hydroxyl and carbonyl groups can act as binding sites for specific analytes, particularly metal ions, through chelation. The bromine atom can be used to anchor the molecule to electrode surfaces (e.g., gold or carbon) via reductive dehalogenation, facilitating the development of electrochemical sensors.

Derivatization of the core structure can lead to chemosensors with high selectivity and sensitivity. For example, coupling with fluorophores could lead to turn-on or turn-off fluorescent sensors. The change in the electronic properties of the molecule upon binding to an analyte can be transduced into a measurable signal, such as a change in color (colorimetric sensor), fluorescence, or electrical current/potential (electrochemical sensor). The versatility of this scaffold allows for the rational design of sensors for a wide range of target species.

Conclusion and Future Perspectives in the Research of 1 4 Bromo 2 Hydroxy 5 Methylphenyl Ethan 1 One

Summary of Major Academic Contributions and Research Insights

Direct academic research focusing exclusively on 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one is limited. Its primary role in the scientific literature appears to be that of a chemical intermediate. Commercial suppliers list it as a building block for organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and material science applications.

The major academic contributions related to this compound are therefore indirect and can be inferred from studies on analogous substituted acetophenones. Research has shown that compounds with this structural motif are valuable precursors for the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant properties. The presence of the hydroxyl and acetyl groups allows for condensation reactions, while the bromo and methyl substituents can influence the electronic properties and reactivity of the molecule and its derivatives.

Identification of Unresolved Questions and Ongoing Challenges in Fundamental Chemical Research

Despite its availability, a thorough investigation into the fundamental chemical properties of this compound is largely absent from the current body of academic literature. This presents several unresolved questions and challenges for chemical researchers:

Optimized Synthesis and Reaction Mechanisms: While general methods for the synthesis of substituted acetophenones exist, specific, high-yield, and environmentally benign synthetic routes to this compound are not well-documented. A significant challenge lies in the regioselective bromination and methylation of the precursor phenol or acetophenone (B1666503), and detailed mechanistic studies of these reactions are needed.

Comprehensive Spectroscopic and Structural Characterization: Detailed analysis of its spectral properties (NMR, IR, MS, and UV-Vis) and a definitive crystal structure determination are not readily available in peer-reviewed journals. Such data is fundamental for understanding its chemical behavior and for quality control in its applications.

Reactivity and Derivatization Potential: A systematic exploration of the reactivity of its various functional groups is yet to be undertaken. Understanding how the interplay of the bromo, hydroxyl, methyl, and acetyl groups influences its participation in various organic reactions is a key challenge.

Physicochemical Properties: Fundamental physicochemical data, such as pKa, redox potential, and solubility in various solvents, have not been systematically determined. This information is crucial for designing and optimizing reactions and for predicting its behavior in different chemical environments.

Prospective Directions for Future Fundamental and Applied Chemical Research

The existing knowledge gaps surrounding this compound pave the way for numerous prospective research directions, both fundamental and applied.

Research AreaPotential Focus
Synthetic Chemistry Development of novel, efficient, and green synthetic methodologies. Exploration of its use as a key intermediate in the total synthesis of natural products or complex target molecules.
Medicinal Chemistry Synthesis and biological evaluation of a library of derivatives, such as chalcones, flavones, and other heterocyclic compounds, for potential antimicrobial, antioxidant, anti-inflammatory, or anticancer activities.
Coordination Chemistry Investigation of its ability to act as a ligand for the formation of metal complexes with potentially interesting catalytic or material properties.
Photochemistry Study of its photochemical properties, including its potential as a photostabilizer or as a building block for photoactive materials.

Future fundamental research should prioritize a comprehensive characterization of the compound. This would involve detailed spectroscopic analysis, single-crystal X-ray diffraction studies, and the determination of its key physicochemical properties.

In terms of applied research, a significant opportunity lies in its use as a scaffold for the development of new bioactive compounds. By leveraging the reactivity of the acetyl and hydroxyl groups, a diverse range of derivatives can be synthesized and screened for various biological activities.

Potential for Interdisciplinary Collaborations in Material Science and Theoretical Chemistry

The multifaceted nature of this compound offers fertile ground for interdisciplinary collaborations, particularly with material science and theoretical chemistry.

Material Science:

Polymer Chemistry: The hydroxyl group presents an opportunity for its incorporation into polymer backbones, potentially imparting properties such as flame retardancy (due to the bromine atom) or altered thermal and mechanical stability.

Functional Materials: Its derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties can be tuned through chemical modification.

Theoretical Chemistry:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict its geometric and electronic structure, spectroscopic properties, and reactivity.

Structure-Property Relationships: Theoretical studies can help in understanding how the specific substitution pattern on the aromatic ring influences the properties of its derivatives, thereby guiding the rational design of new molecules with desired functionalities.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–7.5 ppm), hydroxyl (δ 5.0–5.5 ppm), and methyl groups (δ 2.0–2.5 ppm). Use DMSO-d₆ to resolve hydrogen-bonded OH signals .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with exact mass matching C₉H₉BrO₂ (theoretical: 243.9784) .

How can contradictions in crystallographic data during structure determination be resolved?

Q. Advanced

  • Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and SHELXL (R1/wR2 convergence) to refine structural parameters .
  • Hydrogen Bonding Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to identify systematic errors in hydrogen bond assignments .
  • Twinned Data : Employ SHELXL ’s TWIN/BASF commands to model twin domains in cases of non-merohedral twinning .

What strategies are effective for analyzing hydrogen bonding patterns in crystal structures of this compound?

Q. Advanced

  • Graph Set Analysis : Classify hydrogen bonds into D, S, R, or C motifs to map supramolecular assembly .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder and refine hydrogen atom positions .
  • DFT Calculations : Compare experimental (XRD) and computed (B3LYP/6-311+G**) bond lengths to validate intermolecular interactions .

What are common side reactions during synthesis, and how can they be mitigated?

Q. Basic

  • Bromine Displacement : Compete with hydroxyl group deprotonation; control pH (neutral to slightly acidic) to favor substitution over elimination .
  • Oxidation of Phenolic –OH : Use inert atmospheres (N₂/Ar) to prevent quinone formation .
  • Byproduct Identification : Monitor via TLC (silica gel, ethyl acetate/hexane eluent) and isolate impurities using flash chromatography .

How to design experiments for studying biological target interactions?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes/receptors. Validate with surface plasmon resonance (SPR) for real-time affinity measurements (KD) .
  • Competitive Binding Assays : Radiolabel the compound or use fluorescence anisotropy to quantify displacement of known ligands .
  • Cellular Assays : Test cytotoxicity (MTT assay) and pathway modulation (Western blotting for phosphorylated targets) .

What purification methods are suitable for this compound post-synthesis?

Q. Basic

  • Recrystallization : Ethanol/water (3:1 v/v) yields crystals with >95% purity .
  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate brominated byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical purity checks .

How to approach structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

  • Analog Synthesis : Introduce substituents (e.g., –F, –NO₂) at the 4-bromo or 5-methyl positions to modulate electronic effects .
  • Biological Screening : Test derivatives against target enzymes (IC₅₀ assays) and correlate activity with Hammett σ values or logP .
  • QSAR Modeling : Use CoMFA/CoMSIA to link 3D electrostatic/hydrophobic fields with bioactivity data .

Notes

  • Data Contradictions : Cross-validate XRD results with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .
  • Software Tools : SHELX (structure refinement), ORTEP-3 (visualization), and Gaussian (DFT) are critical for advanced analyses .

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